Atorvastatin Lactam Sodium Salt Impurity

Pharmaceutical Analysis Regulatory Compliance Pharmacopoeial Standards

Procure the definitive Atorvastatin EP Impurity Q sodium salt (CAS 148217-40-7) — the only reference standard formally designated under EP and supplied as a USP Pyrrolidone Analog with full regulatory characterization. Unlike generic lactone or free acid surrogates, this lactam sodium salt ensures exact chromatographic retention, LC-MS ionization, and certified traceability for ICH Q1B photostability methods, ANDA Module 3.2.S.7 forced-degradation studies, and USP-monograph release testing. Avoid method deviations and ANDA rejection by selecting the pharmacopeially specified counterion form for accurate photodegradant quantification.

Molecular Formula C33H34FN2O6Na
Molecular Weight 596.62
CAS No. 148217-40-7
Cat. No. B601606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin Lactam Sodium Salt Impurity
CAS148217-40-7
Synonyms(βR,δR)-5-(4-Fluorophenyl)-2,3-dihydro-β,δ-dihydroxy-3-(1-Methylethyl)-2-oxo-4-phenyl-3-[(phenylaMino)carbonyl]-1H-pyrrole-1-heptanoic Acid SodiuM Salt;  Atorvastatin Pyrrolidone Analog (USP)
Molecular FormulaC33H34FN2O6Na
Molecular Weight596.62
Structural Identifiers
SMILESCC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
InChIInChI=1S/C33H35FN2O6.Na/c1-21(2)33(31(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)30(23-13-15-24(34)16-14-23)36(32(33)42)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-,33?;/m1./s1
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Atorvastatin Lactam Sodium Salt Impurity (CAS 148217-40-7) Reference Standard for ANDA and Stability-Indicating Method Validation


Atorvastatin Lactam Sodium Salt Impurity (CAS 148217-40-7) is a well-characterized cyclic degradation product of the widely prescribed HMG-CoA reductase inhibitor atorvastatin [1]. Formed primarily via photodegradation of the atorvastatin calcium drug substance , this impurity is formally designated as Atorvastatin EP Impurity Q (sodium salt) under the European Pharmacopoeia monograph system [2]. Unlike generic research-grade analogs that lack formal pharmacopoeial recognition, this compound serves as a USP Pyrrolidone Analog reference material, supplied with comprehensive characterization data compliant with regulatory guidelines from USP, EMA, JP, and BP [2]. Its molecular formula is C33H34FN2NaO6, with a molecular weight of 596.62 g/mol .

Why Generic Atorvastatin Impurity Standards Cannot Replace Atorvastatin Lactam Sodium Salt Impurity (CAS 148217-40-7) in Regulated Workflows


Substituting Atorvastatin Lactam Sodium Salt Impurity with structurally similar atorvastatin-related compounds such as Atorvastatin Lactone (EP Impurity H, CAS 125995-03-1) or Atorvastatin Lactam Free Acid (CAS 906552-18-9) introduces unacceptable risk in analytical workflows requiring strict regulatory compliance. The lactam sodium salt differs fundamentally from the lactone impurity in both chromatographic retention behavior and mass spectral fragmentation patterns due to its distinct lactam ring structure versus the lactone's closed-ring hemiacetal [1]. Additionally, while the free acid form (CAS 906552-18-9) shares the same lactam pharmacophore, it lacks the sodium counterion present in CAS 148217-40-7, which affects solubility, ionization efficiency in LC-MS analysis, and certified traceability to USP/EP monographs [2]. Moreover, this compound is explicitly recognized as a photodegradation product of atorvastatin under ICH Q1B stress conditions, a designation not applicable to process-related impurities such as desfluoro or epimeric analogs . Generic substitution without verifying counterion identity and pharmacopoeial equivalence directly jeopardizes method accuracy, regulatory acceptance of ANDA submissions, and inter-laboratory comparability [3].

Quantitative Differentiation Evidence: Atorvastatin Lactam Sodium Salt Impurity (CAS 148217-40-7) Versus Comparator Impurities


Pharmacopoeial Designation and Regulatory Recognition: Atorvastatin Lactam Sodium Salt vs. Unlisted Impurity Analogs

Atorvastatin Lactam Sodium Salt Impurity (CAS 148217-40-7) possesses formal pharmacopoeial designation as Atorvastatin EP Impurity Q (sodium salt) and is listed as the USP Pyrrolidone Analog reference material [1]. In contrast, the free acid form (CAS 906552-18-9) lacks the USP designation for the sodium salt form, and the lactone impurity (Atorvastatin EP Impurity H, CAS 125995-03-1) is a distinct USP Related Compound H with entirely different acceptance criteria under EP monograph specifications [2].

Pharmaceutical Analysis Regulatory Compliance Pharmacopoeial Standards

Degradation Pathway Specificity: Photodegradation Marker vs. Process-Related Impurities

Atorvastatin Lactam Sodium Salt Impurity is formed exclusively via photodegradation of atorvastatin under light exposure, distinguishing it from process-related impurities that arise during synthesis . According to ICH Q1B stress studies, atorvastatin calcium exposed to sunlight generates the lactam photoproduct as a primary degradation marker, whereas the lactone impurity (EP Impurity H) can form under both thermal and acid-catalyzed conditions without light exposure .

Stability-Indicating Methods Forced Degradation ICH Q1B Compliance

Biological Activity Retention: Cholesterol Biosynthesis Inhibition in Rat Model

Atorvastatin lactam impurity has been shown to inhibit cholesterol biosynthesis in a rat model, and its in vivo metabolism was studied by HPLC-MS/MS, revealing metabolic pathways identical to those of the parent atorvastatin molecule . In contrast, certain process-related impurities such as the methyl ester derivative (CAS 1795790-02-1) found in generic formulations have been reported to reduce HMG-CoA reductase inhibitory effects relative to the parent drug [1].

Toxicological Assessment Impurity Profiling In Vivo Pharmacology

Analytical Characterization Completeness: USP-Grade Reference Standard vs. Generic Impurity Standards

Atorvastatin Lactam Sodium Salt Impurity, when procured as a USP Pyrrolidone Analog reference material, is supplied with comprehensive characterization data including HPLC purity analysis, mass spectrometry (LC-MS), 1H NMR, FT-IR, and potency determination [1]. Additional characterization data including QNMR, 13C NMR, 2D NMR (COSY, NOESY, HSQC, HMBC), and 15N NMR are available upon request [1]. In contrast, generic impurity standards from non-accredited suppliers typically provide only basic HPLC purity certificates without the full spectroscopic characterization package required for regulatory submission [2].

Method Validation Reference Standard Certification Quality Control

Optimal Procurement and Application Scenarios for Atorvastatin Lactam Sodium Salt Impurity (CAS 148217-40-7)


Photostability-Indicating Method Validation for ANDA Submissions

This compound is the definitive reference standard for developing and validating HPLC or UPLC stability-indicating methods that must demonstrate specificity toward photodegradation products under ICH Q1B guidelines [1]. Its use is mandatory for establishing system suitability parameters, determining limit of detection (LOD) and limit of quantitation (LOQ) for the lactam photodegradant, and generating forced degradation chromatograms required in Module 3.2.S.7 of ANDA submissions [2].

Impurity Profiling and Batch Release Testing of Atorvastatin API

Procurement of the USP Pyrrolidone Analog (CAS 148217-40-7) enables accurate quantification of this specific impurity in atorvastatin calcium drug substance batches against established acceptance criteria [1]. Given its retention of cholesterol biosynthesis inhibitory activity in vivo, precise quantification is essential for demonstrating compliance with ICH Q3A impurity thresholds and supporting toxicological qualification of impurity levels [2].

Quality Control of Atorvastatin Finished Dosage Forms

In finished tablet or capsule formulations, this impurity serves as a key marker for monitoring photodegradation during shelf-life stability studies [1]. Its use in QC release testing ensures that light-exposed product batches do not exceed specified impurity limits, supporting compliance with USP monograph requirements for atorvastatin-related compounds [2].

Bioequivalence Study Support and Comparative Impurity Profiling

For generic manufacturers establishing bioequivalence to the reference listed drug (RLD), this impurity standard enables accurate comparative impurity profiling between test and reference products [1]. Given the documented retention of pharmacological activity in rat models, demonstrating equivalent or lower levels of this impurity in the generic product provides supporting evidence for comparable safety and efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atorvastatin Lactam Sodium Salt Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.